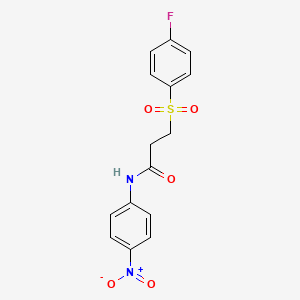
3-(4-fluorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide, commonly known as FNPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. FNPP is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
科学的研究の応用
Microbial Degradation of Polyfluoroalkyl Chemicals Polyfluoroalkyl chemicals, due to their widespread use and potential as perfluoroalkyl acid (PFAA) precursors, have garnered attention for their environmental impact. Studies focusing on microbial degradation pathways highlight the transformation of these chemicals into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). Understanding the biodegradability and environmental fate of these compounds is crucial, as they exhibit toxic profiles leading to regulations and actions. Research into the microbial degradation of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives offers insights into quantitative and qualitative relationships between precursors and PFSAs or PFCAs, uncovering novel degradation intermediates and products (Liu & Avendaño, 2013).
Environmental and Human Exposure to Fluorochemicals The complexity of human fluorochemical contamination, distinguished by a disparity between commercially used chemicals and those found in the environment and humans, necessitates a deeper understanding of exposure sources. Studies suggest that indirect exposure through the biotransformation of commercial fluorochemicals or their residuals plays a significant role in human contamination by PFAs, including PFOS and PFOA. This perspective is supported by the decrease in serum concentrations of these chemicals following the phase-out of perfluorooctane sulfonyl fluoride (POSF) production, indicating that exposure to current-use POSF-based materials was a significant source prior to 2000. Ongoing exposure to PFCAs, in contrast to PFOS, aligns with the biotransformation of fluorotelomer-based materials, highlighting the importance of identifying direct and indirect exposure sources (D’eon & Mabury, 2011).
Transition to Fluorinated Alternatives With the industrial shift away from long-chain PFCAs and PFSAs and their precursors since 2000, the identification and assessment of fluorinated alternatives have become imperative. Over 20 fluorinated substances have been identified with applications ranging from fluoropolymer manufacture to commercial and consumer products. Despite their environmental releases and potential human and biota exposure, the safety of these alternatives remains unclear due to limited information. Addressing these data gaps through cooperative research among stakeholders is essential for meaningful risk assessments and management of these chemicals (Wang et al., 2013).
Emerging Concerns with PFAS in Aquatic Environments The detection of novel poly- and perfluoroalkyl substances (PFASs) in the aquatic environment has raised concerns due to their toxicity and bioaccumulative properties. Recent advancements in mass spectrometry have facilitated the identification of these compounds, necessitating comprehensive studies on their removal, transformation, and impact on natural and engineered environmental systems. Understanding the contribution of these compounds to the secondary formation of PFOS and PFOA is critical for addressing their ecological and human health implications (Xiao, 2017).
特性
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O5S/c16-11-1-7-14(8-2-11)24(22,23)10-9-15(19)17-12-3-5-13(6-4-12)18(20)21/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTOSTUAKITJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

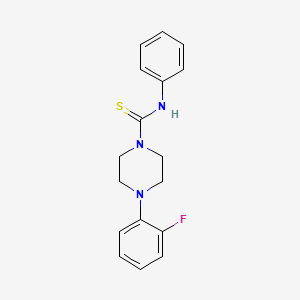
![N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2755051.png)

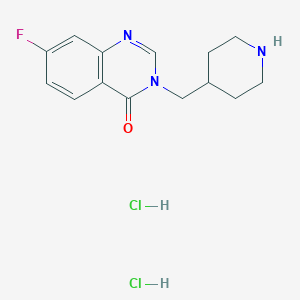
![N-(4-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2755057.png)
![2-[(2-chloroacetyl)-methylamino]-N-cyclopropylacetamide](/img/structure/B2755058.png)
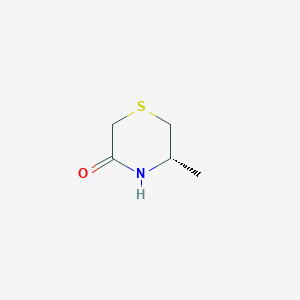
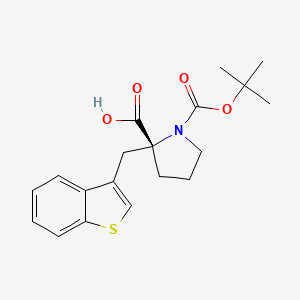
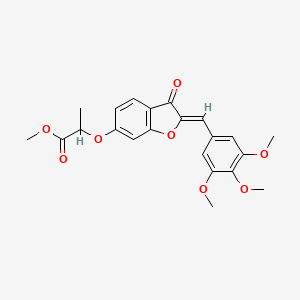
![5-bromo-2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2755064.png)
![4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide](/img/structure/B2755065.png)

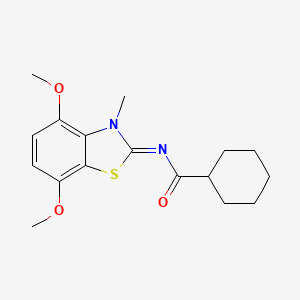
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2755069.png)